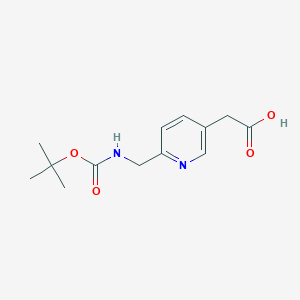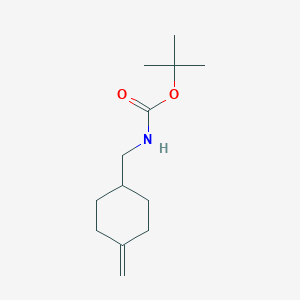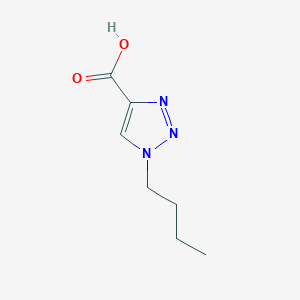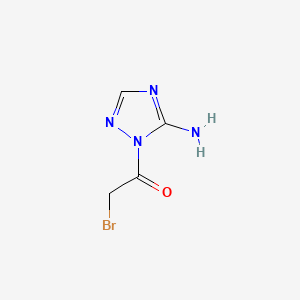
7-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride is a chemical compound with significant applications in various fields of scientific research. It is known for its unique structure, which combines both aromatic and aliphatic characteristics, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride typically involves the reduction of naphthalene derivatives. One common method is the catalytic hydrogenation of naphthalene using nickel catalysts . This process yields 1,2,3,4-tetrahydronaphthalene, which can then be further functionalized to introduce the amino and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic hydrogenation processes. The use of nickel catalysts is prevalent, although other catalysts may also be used depending on the specific requirements of the production process .
Análisis De Reacciones Químicas
Types of Reactions
7-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can further hydrogenate the compound to form decahydronaphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of nickel or palladium catalysts is commonly used.
Substitution: Sulfuric acid and other strong acids are often used to facilitate electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Decahydronaphthalene derivatives
Substitution: Various substituted naphthalene derivatives
Aplicaciones Científicas De Investigación
7-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride
- 1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride
- Tetralin (1,2,3,4-tetrahydronaphthalene)
Uniqueness
7-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structure provides both aromatic stability and aliphatic flexibility, making it a versatile compound in synthetic chemistry and industrial applications .
Propiedades
Fórmula molecular |
C11H14ClNO2 |
|---|---|
Peso molecular |
227.69 g/mol |
Nombre IUPAC |
7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c12-8-5-4-7-2-1-3-9(11(13)14)10(7)6-8;/h4-6,9H,1-3,12H2,(H,13,14);1H |
Clave InChI |
BHYRIAWLZORJAV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C1)C=CC(=C2)N)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13564340.png)



![2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B13564356.png)







![1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B13564382.png)
